molecular formula C23H31NO8 B563831 Monomycolate de mofétil N-oxyde CAS No. 224052-51-1

Monomycolate de mofétil N-oxyde

Numéro de catalogue: B563831
Numéro CAS: 224052-51-1
Poids moléculaire: 449.5
Clé InChI: MNDAMCFHWPXNAW-SYZQJQIISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mycophenolate mofetil N-oxide is a derivative of mycophenolate mofetil, an immunosuppressive agent widely used in organ transplantation and autoimmune diseases. This compound is known for its ability to inhibit lymphocyte proliferation, making it a valuable tool in preventing organ rejection and treating various autoimmune conditions.

Applications De Recherche Scientifique

Pharmacological Mechanism

Mycophenolate mofetil functions as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), which is crucial for de novo purine synthesis in lymphocytes. By inhibiting this enzyme, mycophenolate mofetil reduces the proliferation of T and B lymphocytes, leading to immunosuppressive effects that are beneficial in preventing graft rejection and managing autoimmune conditions .

Transplantation

Mycophenolate mofetil has been a cornerstone in immunosuppressive regimens for solid organ transplants since its approval by the FDA in 1995. It is commonly used in combination with corticosteroids and calcineurin inhibitors to prevent acute rejection in kidney, heart, and liver transplants. Approximately 86% of renal transplant recipients utilize mycophenolate mofetil as part of their treatment regimen .

Autoimmune Diseases

Mycophenolate mofetil is also indicated for various autoimmune diseases, including:

  • Lupus Nephritis : Studies have demonstrated its efficacy in treating lupus nephritis, where it helps manage inflammation and preserve kidney function .
  • Chronic Graft-Versus-Host Disease (GVHD) : Although initial studies showed limited success, ongoing research continues to explore its potential as a second-line treatment for steroid-refractory chronic GVHD .

Hepatopulmonary Syndrome

A notable case involved a patient with hepatopulmonary syndrome who showed significant improvement after treatment with mycophenolate mofetil. The drug's ability to inhibit angiogenesis and nitric oxide production was pivotal in resolving the patient's symptoms, demonstrating its potential beyond traditional immunosuppressive roles .

Chronic Glomerular Diseases

Research has highlighted the effectiveness of mycophenolate mofetil in chronic glomerular diseases. A comprehensive review indicated that mycophenolate mofetil offers synergistic effects when combined with angiotensin II inhibitors, contributing to better outcomes in patients with chronic kidney conditions .

Comparative Efficacy

Application AreaEfficacy LevelNotable Findings
Solid Organ TransplantationHighPrevents acute rejection effectively
Lupus NephritisModerateReduces inflammation and preserves renal function
Chronic Graft-Versus-Host DiseaseVariableLimited success; ongoing research needed
Hepatopulmonary SyndromeHighSignificant symptom resolution observed

Mécanisme D'action

Target of Action

Mycophenolate mofetil (MMF) is a prodrug of mycophenolic acid (MPA), which is classified as a reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH) . IMPDH is a rate-limiting enzyme in the de novo synthesis of guanosine nucleotides . This enzyme is more prevalent in T and B lymphocytes, making them more susceptible to the effects of MPA .

Mode of Action

MMF inhibits the enzymatic activity of IMPDH, leading to a reduction in the synthesis of guanosine nucleotides . This results in a more potent cytostatic effect on lymphocytes than on other cell types . By depleting guanosine nucleotides, MPA suppresses the production of nitric oxide by inducible NO synthase (iNOS) without affecting the activity of constitutive NO synthases . This leads to a decrease in the production of tissue-damaging peroxynitrite .

Biochemical Pathways

The inhibition of IMPDH by MPA leads to a depletion of guanosine nucleotides, which in turn suppresses the glycosylation and expression of adhesion molecules . This results in a decrease in the recruitment of lymphocytes and monocytes into sites of inflammation . Additionally, MPA can induce apoptosis of activated T-lymphocytes, which may eliminate clones of cells responding to antigenic stimulation .

Pharmacokinetics

MMF is rapidly absorbed following oral administration and is hydrolyzed to MPA, the active metabolite . The oral bioavailability of MPA after MMF administration ranges from 80.7% to 94% . The mean elimination half-life of the drug is 9 to 17 hours . In blood, MPA is up to 97% albumin-bound . MMF that escapes initial intestinal hydrolysis enters into the liver via the portal vein and gets converted to MPA in the hepatocytes .

Result of Action

The primary result of MMF’s action is the suppression of the immune response, which is why it is used as an immunosuppressant in organ transplantation . By inhibiting IMPDH, MMF prevents the proliferation of T and B lymphocytes, thereby suppressing cell-mediated immune responses and antibody formation . This makes MMF effective in preventing organ rejection after hepatic, renal, and cardiac transplants .

Action Environment

The action of MMF can be influenced by various environmental factors. For instance, the bioavailability of MPA can be significantly reduced when taken with a high-fat meal . Therefore, to increase absorption, MMF should be taken on an empty stomach . Additionally, certain drugs, such as proton pump inhibitors and iron/magnesium oxide, can affect the pharmacokinetics of MMF .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of mycophenolate mofetil N-oxide typically involves the oxidation of mycophenolate mofetil. One common method includes the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, with the temperature maintained at around 40°C to ensure optimal yield .

Industrial Production Methods: Industrial production of mycophenolate mofetil N-oxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: Mycophenolate mofetil N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form additional oxidative derivatives.

    Reduction: It can be reduced back to mycophenolate mofetil using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the morpholinoethyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetonitrile at 40°C.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Various nucleophiles in the presence of a base like triethylamine.

Major Products Formed:

Comparaison Avec Des Composés Similaires

    Mycophenolate mofetil: The parent compound, widely used in immunosuppressive therapy.

    Mycophenolic acid: The active metabolite of mycophenolate mofetil.

    Cyclophosphamide: Another immunosuppressive agent used in similar therapeutic contexts.

Uniqueness: Mycophenolate mofetil N-oxide is unique due to its specific oxidative modification, which may confer distinct pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its efficacy and reduce side effects compared to its parent compound .

Activité Biologique

Mycophenolate mofetil (MMF) is a prodrug that converts to mycophenolic acid (MPA), which is primarily used as an immunosuppressant to prevent organ transplant rejection. The biological activity of MMF and its metabolites, including mycophenolate mofetil N-oxide, has been a subject of extensive research due to their implications in various medical conditions, particularly in immunology and nephrology.

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) :
The primary mechanism by which MMF exerts its immunosuppressive effects is through the selective inhibition of IMPDH, an enzyme critical for the de novo synthesis pathway of purines in lymphocytes. This inhibition leads to a reduction in the proliferation of lymphocytes, thereby dampening the immune response necessary for organ rejection .

Nitric Oxide Production :
MMF also influences nitric oxide (NO) production. Research indicates that MMF can inhibit the activity of inducible nitric oxide synthase (iNOS), which is responsible for producing NO during inflammatory responses. This action is particularly relevant in conditions such as renal ischemia-reperfusion injury (IRI), where excessive NO production can exacerbate tissue damage .

1. Impact on Nitric Oxide Synthesis

Studies have demonstrated that MMF treatment results in a dose-dependent reduction in NO production in various cell types, including fibroblasts and renal tissues. For instance:

  • In vitro studies showed that MMF significantly reduced nitrite accumulation, a marker of NO synthesis, in stimulated fibroblast cell lines .
  • In vivo studies indicated that pre-treatment with MMF before inducing renal IRI led to decreased levels of NO and reduced iNOS gene expression, suggesting protective effects against renal damage .

2. Renal Protection

MMF has been shown to mitigate renal injury in various experimental models:

  • In a study involving rats with induced pulmonary arterial hypertension (PAH), MMF treatment reduced right ventricular hypertrophy and decreased the medial thickness of pulmonary arteries, indicating its protective role against vascular remodeling .
  • Clinical studies have reported that MMF administration correlates with reduced glomerular and interstitial injury, highlighting its efficacy in chronic kidney disease management .

Case Studies

Several case studies illustrate the clinical relevance of MMF:

  • Kidney Transplant Recipients : A retrospective analysis demonstrated improved outcomes in patients receiving MMF post-transplant, with a notable decrease in acute rejection episodes compared to those on alternative regimens .
  • Systemic Lupus Erythematosus (SLE) : MMF has been effectively used in treating SLE, showing significant improvements in disease activity scores when combined with standard therapies .

Data Summary

The following table summarizes key findings related to the biological activity of mycophenolate mofetil N-oxide:

Study/Case Findings Reference
Inhibition of iNOSDose-dependent reduction in NO production and iNOS expression during renal IRI
Renal Injury ReductionSignificant reduction in glomerular and interstitial injury in transplant patients
Pulmonary Arterial HypertensionDecreased RV hypertrophy and arterial remodeling
Systemic Lupus ErythematosusImproved disease activity scores with MMF treatment

Propriétés

IUPAC Name

2-(4-oxidomorpholin-4-ium-4-yl)ethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO8/c1-15(5-7-19(25)31-13-10-24(28)8-11-30-12-9-24)4-6-17-21(26)20-18(14-32-23(20)27)16(2)22(17)29-3/h4,26H,5-14H2,1-3H3/b15-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDAMCFHWPXNAW-SYZQJQIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCC[N+]3(CCOCC3)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCC[N+]3(CCOCC3)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176940
Record name Mycophenolate mofetil N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224052-51-1
Record name Mycophenolate mofetil N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224052511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mycophenolate mofetil N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYCOPHENOLATE MOFETIL N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E48LN85F8Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.